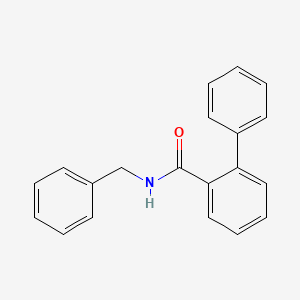

N-benzyl-2-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c22-20(21-15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOCIBSODLFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361693 | |

| Record name | N-benzyl-2-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102078-75-1 | |

| Record name | N-benzyl-2-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 2 Phenylbenzamide

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of N-benzyl-2-phenylbenzamide rely on well-established, two-step processes: the formation of the core benzamide (B126) structure followed by the introduction of the N-benzyl group.

The formation of the amide bond is a cornerstone of organic synthesis. nih.gov Conventionally, the synthesis of the 2-phenylbenzamide scaffold, the precursor to this compound, involves the reaction of 2-phenylbenzoic acid with an amine. This transformation is typically not a simple mixing of the two components, as the acidic carboxylic acid and the basic amine tend to form a non-reactive ammonium (B1175870) salt. nih.gov

To overcome this, stoichiometric activating or coupling reagents are frequently employed. nih.govscispace.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling agents used in industrial and laboratory settings include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), phosphonium (B103445) or uronium salts like HATU, and lower-cost reagents such as thionyl chloride, oxalyl chloride, and T3P (n-propylphosphonic acid anhydride). scispace.com The general process involves activating the carboxylic acid (2-phenylbenzoic acid) and then adding the amine (e.g., ammonia (B1221849) or a protected amine) to form the 2-phenylbenzamide intermediate.

Direct thermal amidation, which involves heating the carboxylic acid and amine at high temperatures to drive off water, is another classical approach. nih.gov While atom-economical, this method often requires harsh conditions that may not be suitable for sensitive substrates.

| Reagent Class | Specific Examples | Role in Amidation | Byproducts |

| Coupling Reagents | EDC, HATU, COMU | Activate carboxylic acid for amine attack | Urea (B33335) derivatives, phosphonate/uronium salts |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Convert carboxylic acid to reactive acyl chloride | SO₂, HCl, CO, CO₂ |

| Anhydride (B1165640) Forming | T3P (n-propylphosphonic acid anhydride) | Forms a mixed anhydride to activate the acid | Phosphonic acid residues |

Once the 2-phenylbenzamide core is formed, the benzyl (B1604629) group is introduced onto the nitrogen atom. The most common method for this N-alkylation is the reaction of the amide with a benzyl halide, typically benzyl chloride or benzyl bromide, in the presence of a base. researchgate.netresearchgate.net The base, such as potassium hydroxide, deprotonates the amide N-H, generating a nucleophilic amidate anion that subsequently attacks the electrophilic benzylic carbon of the halide, displacing the halide ion to form the N-benzyl bond. researchgate.net

Phase-transfer catalysts (PTC) can be employed in these reactions to facilitate the interaction between the aqueous base and the organic-soluble amide and alkylating agent. researchgate.netresearchgate.net Alternatively, benzyl alcohol can be used as the alkylating agent in a process known as "borrowing hydrogen" catalysis, often employing transition metal catalysts like cobalt or nickel. researchgate.netresearchgate.netionike.com This method is considered greener as it avoids the use of pre-functionalized benzyl halides and produces water as the primary byproduct. ionike.com

| Benzylating Agent | Catalyst/Reagent | Key Features |

| Benzyl Halide | Base (e.g., KOH), optional Phase-Transfer Catalyst | Well-established, high-yielding method. researchgate.net |

| Benzyl Alcohol | Ni/SiO₂–Al₂O₃, Cobalt nanoparticles | "Borrowing Hydrogen" or "Hydrogen Transfer" method; greener alternative. researchgate.netresearchgate.netionike.com |

| Benzylphosphonate | Base (e.g., NaH) | Used in specific synthetic routes like the Wittig reaction for related structures. researchgate.net |

Advanced and Catalytic Synthesis Approaches

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and atom economy, often through the use of transition metal catalysts.

Advanced strategies can construct the this compound framework through C-H activation and C-N bond formation, bypassing the need for pre-functionalized starting materials. Copper catalysis is a powerful tool for C-N bond formation. beilstein-journals.org Copper-catalyzed C-H amidation allows for the direct coupling of a C-H bond with an amide nitrogen source. For instance, a benzylic C-H bond can be directly amidated. beilstein-journals.orgchemrxiv.org In a relevant approach, copper catalysts facilitate the oxidative amidation of aldehydes with amines, which could be adapted for the synthesis of N-benzylbenzamide derivatives. nih.gov One-pot copper-catalyzed reactions have been developed for the synthesis of related quinazolinone derivatives from 2-iodobenzamides and benzylamines, involving an initial Ullman coupling followed by an intramolecular C-H amidation. researchgate.net

These methods offer a more direct route to the target molecule by forming the C-N bond through the functionalization of an otherwise inert C-H bond, representing a significant increase in synthetic efficiency. researchgate.net

The this compound molecule contains multiple C-H bonds that can be targeted for further functionalization. The amide group can act as a directing group to achieve regioselective transformations of the aromatic rings. Transition metal-catalyzed C-H hydroxylation has emerged as a powerful tool for converting C-H bonds to C-O bonds. researchgate.net

Ruthenium (II) Catalysis: Ruthenium(II) complexes have been shown to catalyze the ortho-hydroxylation of N-substituted benzamides. researchgate.net In the context of this compound, the benzoyl moiety's amide could direct the Ru(II) catalyst to hydroxylate the ortho-position of that phenyl ring.

Palladium (II) Catalysis: Palladium(II) catalysts are also widely used for directed C-H functionalization. nih.gov They can catalyze the ortho-C(sp²)–H hydroxylation of various arenes. researchgate.net For example, Pd(OAc)₂ has been used for the regioselective alkoxylation of acridine (B1665455) systems via C-H bond activation. mdpi.com In this compound, the amide group could direct Pd(II) to functionalize the C-H bonds at the position ortho to the carbonyl group on the 2-phenylbenzoyl ring. researchgate.net

These catalytic hydroxylation strategies provide a direct pathway to introduce a hydroxyl group with high regioselectivity, offering a route to synthesize derivatives of this compound that would be difficult to access through classical multi-step methods.

| Catalyst | Directing Group | Targeted Position | Transformation |

| Ru(II) Complexes | Amide | ortho-C-H of the benzoyl ring | C-H Hydroxylation researchgate.net |

| Pd(II) Complexes | Amide | ortho-C-H of the benzoyl ring | C-H Acetoxylation, Olefination, Carboxylation nih.govresearchgate.net |

Derivatization and Analog Generation Strategies

Substituent Effects on Synthetic Outcomes

The electronic and steric nature of substituents on the aromatic rings of benzanilide (B160483) precursors can significantly influence the outcome of synthetic reactions. The effect is highly dependent on the reaction mechanism.

In Ullmann-type coupling reactions, a common method for forming the N-aryl bond, electron-withdrawing groups on the aryl halide are known to accelerate the coupling. Computational studies have shown a direct correlation between experimental reaction yields and the activation energy of the haloarene activation step. The strain in the substituted aryl halide is a primary contributor to this energy barrier, while the nucleophilicity of the amide nitrogen also plays a crucial role.

In contrast, for palladium-catalyzed multicomponent reactions used to synthesize quinazolinones from 2-aminobenzamides and aryl halides, a broad tolerance for various functional groups on both aromatic rings is often observed, regardless of their electronic properties. However, in some specific Pd-catalyzed carbonylative cyclizations, aryl iodides bearing electron-donating groups have been found to give higher yields than those with electron-withdrawing groups. In yet another synthetic route involving the decomposition of benzoylthioureas, the presence of an electron-donating group (like methyl or methoxy) at the para-position of the N-aryl ring favors the formation of the benzamide product over the thiobenzamide.

These findings underscore that there is no single rule for predicting substituent effects; the outcome is intricately linked to the specific reagents, catalysts, and reaction pathways employed.

Table 3: Influence of Substituents on Benzamide Synthesis

| Synthetic Route | Substituent Effect | Outcome | Reference |

|---|---|---|---|

| Ullmann Condensation | Electron-withdrawing group on aryl halide | Accelerates reaction | |

| Pd-Catalyzed Carbonylative Cyclization | Electron-donating group on aryl iodide | Higher yields | |

| Decomposition of Benzoylthioureas | Electron-donating group on N-aryl ring | Favors benzamide formation |

Functional Group Interconversions of the this compound Core

The this compound scaffold serves as a versatile template for a variety of functional group interconversions, leading to a diverse range of analogs. These transformations can target the amide linkage itself or the peripheral aromatic rings.

C-H Functionalization: A notable derivatization is the regioselective C-H hydroxylation of the aromatic rings. Using different transition-metal catalysts, it is possible to selectively introduce a hydroxyl group on either the aniline-derived ring or the benzoyl-derived ring. For instance, palladium(II) catalysts can direct hydroxylation to the ortho-position of the N-phenyl ring, while ruthenium(II) catalysts can achieve hydroxylation on the 2-phenyl ring. These newly installed hydroxyl groups can be further converted into alkyl or aryl ethers, expanding the library of accessible analogs.

Cyclization Reactions: The benzanilide core is a key precursor for the synthesis of important heterocyclic structures.

Quinazolinones: Derivatives such as 2-bromo(N-benzyl)benzamide can undergo intramolecular C-H amidation in the presence of copper catalysts to form quinazolinone derivatives. Similarly, intramolecular condensation of precursors like 2-formamido-N-phenylbenzamide, formed via palladium-catalyzed reactions, also yields the quinazolinone skeleton.

Spirooxindoles: N-substituted benzanilides can undergo oxidative dearomatic cyclization when treated with a hypervalent iodine reagent, leading to the formation of complex spirooxindoles.

Modifications of the Amide Bond: The amide group itself is amenable to several transformations.

Debenzylation: The N-benzyl group can be removed via methods such as catalytic hydrogenation, liberating the secondary amide.

Conversion to Thioamides: The amide oxygen atoms can be replaced with sulfur to generate dithiobenzanilide derivatives, a transformation that can significantly alter the molecule's biological properties.

Table 4: Derivatization of the Benzamide Core

| Transformation | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| C-H Hydroxylation | Pd(II) or Ru(II) catalyst | Hydroxylated benzanilides | |

| Intramolecular Cyclization | Copper catalyst | Quinazolinones | |

| Oxidative Dearomatization | Hypervalent iodine reagent | Spirooxindoles | |

| N-Debenzylation | Catalytic Hydrogenation | Secondary Amide (NH) | |

| Thionation | Lawesson's reagent (or similar) | Dithiobenzanilides |

Mechanistic Investigations of N Benzyl 2 Phenylbenzamide Formation and Reactivity

Reaction Mechanism Elucidation

The formation of N-benzyl-2-phenylbenzamide and related amide structures can proceed through various mechanistic pathways, often dictated by the starting materials and catalysts employed. One significant pathway involves the rearrangement of intermediate structures and tautomeric equilibria.

Imino Alcohol-Amide Tautomerism: A key mechanistic feature in the chemistry of amides is the existence of amide-iminol tautomerism. In this equilibrium, the amide form, characterized by a carbonyl group, can convert to its iminol tautomer, which contains a hydroxyl group double-bonded to a nitrogen atom. The iminol form, although typically less stable, can exhibit enhanced nucleophilicity at the nitrogen atom, influencing the course of subsequent reactions. researchgate.net This tautomerism is crucial in understanding the reactivity of amide precursors in cyclization and rearrangement reactions.

Rearrangement Intermediates: The synthesis of this compound derivatives can involve rearrangement intermediates. For instance, the reaction of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) leads to an unexpected rearrangement. This process involves a 1,3-migration of the N-allyl group, resulting in the formation of a congested aza-quaternary carbon center. nih.gov Although direct 1,3-migration mechanisms similar to the Stevens rearrangement were considered, experiments with saturated N-propyl or N-benzyl groups failed to yield the expected products, suggesting that the rearrangement likely occurs through a series of tandem reactions rather than a direct migration. nih.gov

Another relevant mechanistic pathway is observed in the synthesis of 2-benzoylamino-N-phenylbenzamide derivatives from 2-phenyl-3,1-(4H)-benzoxazin-4-one and substituted anilines. researchgate.netresearchgate.net The proposed mechanism involves the nucleophilic attack of the aniline (B41778) on the carbonyl group of the benzoxazinone (B8607429) ring. This is followed by ring-opening to form an intermediate, which then undergoes rearrangement and subsequent cyclization or further reaction to yield the final amide product. The reaction is often catalyzed by acids, such as Keggin-type heteropolyacids, which facilitate the ring opening and subsequent steps. researchgate.netresearchgate.net

In palladium-catalyzed syntheses of related quinazolinone structures, the formation of an acylpalladium complex is a key intermediate step. The subsequent nucleophilic attack by an amine on this complex, followed by intramolecular condensation, leads to the final product. For example, the reaction of 2-bromoaniline (B46623) can proceed through the formation of N-(2-bromophenyl)formamide, which then undergoes oxidative addition to a Pd(0) complex, carbon monoxide insertion to form an acylpalladium species, and finally nucleophilic attack by an aniline and intramolecular condensation. mdpi.com

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters of this compound formation are influenced by the reaction pathway and conditions. While specific kinetic data for the direct synthesis of this compound is not extensively detailed in the provided context, analogous reactions provide insight into these aspects.

For instance, in the thermolysis of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamide (B24259) to produce benzylsulfamide, a kinetic study was performed by monitoring the reaction using thermogravimetry at various heating rates. The activation energy for this process was determined using the Kissinger-Akahira-Sunose isoconversional method. The reaction model was found to depend on the temperature, fitting an Avrami-Erofeev model at temperatures below the melting point of the starting material and a first-order model at higher temperatures. eurjchem.com This indicates that the physical state of the reactants can significantly impact the reaction kinetics.

In computational studies of dearomatization reactions of 2-arylphenyl benzyl (B1604629) ethers, density functional theory (DFT) calculations have been used to elucidate the underlying mechanism and rationalize selectivity. These studies have shown that the dearomatization step is kinetically controlled. nih.gov Furthermore, both computational and experimental results have indicated that the nucleophilic addition to the arene ring can be a reversible process, involving C-C bond formation and cleavage. nih.gov

Influence of Reaction Conditions

The formation of this compound and its derivatives is highly sensitive to reaction conditions, including the choice of solvent, the role of any base or catalyst, and the sequence of reagent addition.

Solvent Effects: The solvent can play a crucial role in the outcome of amidation reactions. In the reaction of benzylamine (B48309) with carbon dioxide, a model for amine reactivity, the solvent's hydrogen bonding capacity is critical. In strong hydrogen-bonding solvents like DMSO and DMF, the reaction exclusively forms the carbamic acid, which is stabilized by the solvent. mdpi.com In less polar or non-protic solvents, different products may be favored. The choice of solvent can also affect the solubility of reactants and intermediates, thereby influencing reaction rates.

Role of the Base: The presence and nature of a base are often critical in amide synthesis. In the synthesis of quinazolinone derivatives from 2-iodobenzamide (B1293540) and benzylamines, a strong base like cesium carbonate (Cs2CO3) was found to be effective in promoting the reaction. researchgate.net The base can act as a proton scavenger, facilitating nucleophilic attack, or it can be involved in the deprotonation of intermediates to promote subsequent reaction steps. In some cases, the base can also influence the catalytic cycle of a metal catalyst.

Reagent Addition Sequence: The order in which reagents are added can have a significant impact on the yield and purity of the product in amidation reactions. In the synthesis of N-benzylbenzamide using triphenylphosphine (B44618) (PPh3) and iodine (I2) as mediating agents, different addition sequences were investigated. The highest yields were obtained when the carboxylic acid and benzylamine were allowed to react before the addition of the base (triethylamine). rsc.org This suggests that the formation of an intermediate complex between the reagents is crucial for the reaction to proceed efficiently.

The following table summarizes the effect of reagent addition sequence on the yield of N-benzylbenzamide in a specific synthetic method:

| Method | Reagent Addition Sequence | Yield (%) |

| A | PPh3, I2, Benzylamine, Triethylamine, Benzoic Acid | 95 |

| B | PPh3, I2, Benzylamine, Benzoic Acid, Triethylamine | 99 |

| C | PPh3, I2, Benzoic Acid, Triethylamine, Benzylamine | - |

| D | PPh3, I2, Triethylamine, Benzylamine, Benzoic Acid | - |

| Data adapted from a study on the synthesis of N-benzylbenzamide mediated by PPh3 and I2. rsc.org |

Regioselectivity and Stereoselectivity in Derivatization

When this compound or its precursors undergo further derivatization, the principles of regioselectivity and stereoselectivity become important.

Regioselectivity: In reactions involving multifunctional molecules, regioselectivity refers to the preference for reaction at one functional group or position over another. For example, in the derivatization of substituted benzamides, the electronic and steric properties of existing substituents on the aromatic rings will direct the position of incoming electrophiles or nucleophiles. While specific examples for this compound are not detailed, the general principles of electrophilic aromatic substitution and nucleophilic aromatic substitution would apply.

Stereoselectivity: Stereoselectivity is crucial when new chiral centers are formed during a reaction. In the previously mentioned rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides, the reaction was observed to be highly stereoselective, generating a congested aza-quaternary carbon center with a specific stereochemistry. nih.gov Similarly, in the dearomatization of 2-arylphenyl benzyl ethers, the formal 1,2-addition to the arene ring generated three stereocenters with good stereoselectivity, affording predominantly one diastereoisomer. nih.gov

In the synthesis of anticonvulsant N-benzyl-2-acetamidopropionamide derivatives, the evaluation of individual stereoisomers demonstrated that the biological activity resided principally in the (R)-stereoisomer. nih.gov This highlights the importance of stereocontrol in the synthesis of biologically active amide derivatives.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR, COSY, HETCOR)

No specific 1H or 13C NMR spectral data, nor any 2D NMR correlation studies (COSY, HETCOR), for N-benzyl-2-phenylbenzamide were found.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, ESI-MS)

Detailed mass spectrometry data, including high-resolution mass spectrometry for exact mass determination or ESI-MS fragmentation patterns for this compound, are not available. The exact mass of this compound is calculated to be 287.13100 u chemsrc.com.

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy, Raman Spectroscopy)

No specific experimental IR or Raman spectra, which would reveal characteristic vibrational modes of the functional groups in this compound, could be located.

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystallographic data for this compound, which would provide definitive information about its solid-state molecular structure, bond lengths, and angles.

Chromatographic Methods for Purity Assessment and Separation (e.g., Gas Chromatography, Thin Layer Chromatography, Column Chromatography)

While chromatographic methods are standard for purification and purity assessment, no specific protocols or results (e.g., retention times, Rf values) for this compound have been reported in the searched literature.

Due to these limitations, the creation of an article with the required level of scientific detail and data presentation for this compound is not feasible.

Structure Activity Relationship Sar and Molecular Design Principles for N Benzyl 2 Phenylbenzamide Derivatives

Impact of Structural Modifications on Molecular Interactions (e.g., DNA Binding, Enzyme Inhibition)

The N-benzyl-2-phenylbenzamide scaffold offers multiple sites for structural modification, each influencing the compound's interaction with biological targets such as DNA and enzymes. While direct studies on this compound's DNA binding are not extensively documented, insights can be drawn from structurally related benzamide (B126) derivatives.

DNA Binding:

N-phenylbenzamide derivatives have been investigated for their ability to interact with DNA, a key target in anticancer therapy. Studies on related compounds suggest that the this compound scaffold could potentially interact with DNA through various modes, including intercalation and minor groove binding nih.gov. The planar phenyl rings are conducive to intercalating between DNA base pairs, while the amide linker and benzyl (B1604629) group can fit into the minor groove nih.gov.

Structural modifications that enhance the planarity and aromatic surface area of the molecule are generally expected to favor DNA intercalation. For instance, the introduction of fused ring systems to the phenyl moieties could increase the intercalative potential. Conversely, bulky substituents on the phenyl rings might hinder this mode of binding.

For minor groove binding, the presence of hydrogen bond donors and acceptors in the molecule is crucial. The amide linkage in this compound provides a hydrogen bond donor (N-H) and an acceptor (C=O), which could form specific interactions with the functional groups of DNA bases in the minor groove nih.gov. Modifications to the benzyl and phenyl rings with substituents capable of hydrogen bonding, such as hydroxyl or amino groups, could further enhance minor groove recognition and binding affinity. The specific substitution pattern on the aromatic rings can significantly influence the DNA binding affinity and selectivity nih.gov.

Enzyme Inhibition:

N-benzylbenzamide derivatives have shown promise as inhibitors of various enzymes, and their SAR has been a subject of investigation. For instance, derivatives of N-benzylbenzamide have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site nih.gov. The substitution pattern on both the N-benzyl and the 2-phenylbenzamide portions of the molecule plays a critical role in their inhibitory activity.

In a study of N-benzylbenzamide derivatives as tubulin polymerization inhibitors, specific substitutions on the benzyl ring were found to be crucial for potent antiproliferative activity nih.gov. For example, certain substitutions at the meta and para positions of the benzyl ring led to compounds with nanomolar inhibitory concentrations against several cancer cell lines nih.gov.

Furthermore, related benzamide structures have been explored as inhibitors of other enzymes, such as histone deacetylases (HDACs) and cholesteryl ester transfer protein (CETP) nih.govnih.gov. In these cases, the nature and position of substituents on the aromatic rings, as well as the conformation of the molecule, were found to be key determinants of inhibitory potency nih.govnih.govnih.gov. Molecular modeling studies on 4-amino-N-phenylbenzamide anticonvulsants have highlighted the importance of a specific conformation where the methyl-substituted phenyl ring is oriented at a particular angle to the central amide plane, facilitating crucial hydrogen bonding interactions nih.gov.

The following table summarizes the impact of structural modifications on the biological activity of this compound analogues, based on findings from related benzamide derivatives.

| Structural Modification | Effect on Molecular Interaction | Biological Activity |

| Increased planarity of aromatic rings | Enhanced DNA intercalation | Potential increase in anticancer activity |

| Introduction of hydrogen bonding groups | Improved DNA minor groove binding and enzyme active site interactions | Enhanced target-specific inhibition |

| Specific substitutions on the N-benzyl ring | Modulation of enzyme inhibitory potency (e.g., tubulin) | Significant impact on antiproliferative activity |

| Alteration of the amide linker | Changes in conformational flexibility and hydrogen bonding capacity | Can influence both DNA binding and enzyme inhibition |

Design Principles for this compound Analogues

The design of novel this compound analogues is guided by the SAR data obtained from existing compounds and computational modeling. The primary goal is to optimize the therapeutic index by enhancing potency against the desired target while minimizing off-target effects.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the core phenylbenzamide scaffold with other heterocyclic systems can lead to novel compounds with improved properties. Bioisosteric replacement of functional groups can also be employed to fine-tune the electronic and steric properties of the molecule, potentially improving its binding affinity and pharmacokinetic profile.

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design techniques can be utilized. This involves docking this compound analogues into the active site of the target enzyme or the binding site of DNA to predict their binding mode and affinity. This information can then be used to design modifications that enhance these interactions. For example, in the design of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as enzyme inhibitors, the design strategy involved linking structural motifs from known active compounds to create a new scaffold with the potential for multi-target inhibition nih.gov.

Conformational Constraint: The flexibility of the this compound molecule can be constrained by introducing cyclic structures or rigid linkers. This can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity and selectivity.

Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability are crucial for the druglikeness of a compound. The design of new analogues must consider the impact of structural modifications on these properties. For example, the introduction of polar groups can increase aqueous solubility, while strategic placement of metabolically stable groups can improve the compound's half-life in the body.

The synthesis of this compound analogues typically involves standard amide bond formation reactions between a substituted 2-phenylbenzoic acid and a substituted benzylamine (B48309) nih.gov. The diversity of commercially available starting materials allows for the generation of a wide range of analogues for SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict their anticancer activity or enzyme inhibitory potency based on various molecular descriptors.

Several QSAR studies have been conducted on benzamide derivatives, providing a framework for modeling this compound analogues nih.govunair.ac.idsemanticscholar.orgresearchgate.netsphinxsai.com. These studies have shown that a combination of electronic, steric, and hydrophobic descriptors can be used to build predictive QSAR models.

A hypothetical QSAR model for the anticancer activity of this compound derivatives might take the following form:

pGI50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pGI50 is the negative logarithm of the 50% growth inhibition concentration, and the descriptors could include parameters such as:

Electronic descriptors: Hammett constants, partial atomic charges, dipole moment.

Steric descriptors: Molar refractivity, van der Waals volume, steric parameters (e.g., Taft's Es).

Hydrophobic descriptors: LogP (partition coefficient), hydrophobic field from Comparative Molecular Field Analysis (CoMFA).

Topological descriptors: Molecular connectivity indices, shape indices.

A 3D-QSAR study on adamantyl N-benzylbenzamides as melanogenesis inhibitors highlighted the importance of steric contributions from the adamantyl moiety and electrostatic contributions from a hydroxyl group for activity researchgate.net. Similarly, a QSAR study on N-(2-Aminophenyl)-Benzamide derivatives as histone deacetylase inhibitors generated a statistically significant model that could predict inhibitory activity semanticscholar.orgsphinxsai.com. These examples demonstrate the utility of QSAR in understanding the SAR of benzamide derivatives and in guiding the design of more potent compounds.

Ligand Efficiency Studies:

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a compound relative to its size (typically measured by the number of heavy atoms, HA). It is calculated as the binding energy per heavy atom. Ligand efficiency is a valuable tool for prioritizing hits from screening campaigns and for guiding lead optimization.

For this compound derivatives, calculating LE can help in identifying analogues that make the most efficient use of their atomic composition to achieve high binding affinity. A high LE value suggests that the compound has a favorable binding mode and that further optimization is likely to be productive.

The following table provides a hypothetical example of ligand efficiency calculations for a series of this compound analogues with varying inhibitory potencies.

| Compound | IC50 (nM) | pIC50 | Heavy Atoms (HA) | Ligand Efficiency (LE) |

| Analogue A | 100 | 7.0 | 25 | 0.28 |

| Analogue B | 50 | 7.3 | 28 | 0.26 |

| Analogue C | 10 | 8.0 | 26 | 0.31 |

| Analogue D | 200 | 6.7 | 30 | 0.22 |

In this hypothetical example, Analogue C, despite not being the smallest molecule, exhibits the highest ligand efficiency, indicating a highly optimized interaction with its target. Such analyses can guide chemists in focusing their synthetic efforts on scaffolds that demonstrate high intrinsic binding efficiency. Studies on other classes of inhibitors have shown that tracking ligand efficiency during lead optimization can lead to clinical candidates with improved drug-like properties acs.orgunivie.ac.at.

Computational and Theoretical Chemistry of N Benzyl 2 Phenylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy.

The electronic structure of a molecule, defined by the arrangement of its electrons, dictates its chemical reactivity. DFT is a widely used method to investigate this, balancing computational cost and accuracy. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive and less stable. uokerbala.edu.iq

For instance, in studies of benzamide (B126) derivatives, DFT calculations at the B3LYP/6–311 G(d,p) level are commonly employed to optimize the molecular geometry and compute electronic properties. nih.gov The analysis of these frontier orbitals helps in understanding charge transfer within the molecule and identifying sites susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the charge distribution and predicts regions for intermolecular interactions. uokerbala.edu.iq

Table 1: Representative Quantum Chemical Parameters for a Benzamide Derivative (Note: Data is for a related compound, N-((2-acetylphenyl)carbamothioyl)benzamide, to illustrate the application of the method.)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.25 eV | Represents electron-donating ability |

| LUMO Energy | -2.42 eV | Represents electron-accepting ability |

| HOMO-LUMO Gap | 3.83 eV | Indicates chemical reactivity and stability |

Data sourced from a study on a related benzamide derivative to demonstrate the methodology. uokerbala.edu.iq

The flexibility of the N-benzyl-2-phenylbenzamide scaffold, particularly around the amide bond and the benzyl (B1604629) group, allows it to adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (global and local minima) on the potential energy surface. Quantum chemical methods can be used to calculate the energies of different conformers, revealing their relative stabilities. scispace.com

The arrangement of molecules is often characterized by specific dihedral angles. For example, in the related N-benzyl-2-hydroxy-benzamide, the dihedral angle between the benzyl and 2-hydroxybenzamide units is 68.81 (7)°. nih.gov Understanding the conformational preferences and the energy barriers between them is vital, as the specific conformation often dictates how a molecule interacts with a biological target. scispace.com Advanced techniques can be used to compute high-dimensional conformational free energy surfaces (FES), which map the entire energy landscape of a flexible molecule. chemrxiv.orgnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent or a protein). These simulations are governed by a set of parameters known as a force field. researchgate.net

MD is particularly useful for:

Conformational Sampling: Exploring the accessible conformations of this compound in a solution or a binding pocket, which can be more comprehensive than static conformational analysis.

Interaction Analysis: Studying the stability and nature of intermolecular interactions, such as hydrogen bonds, with a target receptor or solvent molecules over time. researchgate.net The analysis of pair distribution functions and hydrogen bond distributions can reveal the strength and dynamics of these interactions. researchgate.net

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding mode and affinity of potential drug candidates. Docking algorithms explore various possible conformations of the ligand within the receptor's active site and score them based on factors like electrostatic and van der Waals interactions. uomisan.edu.iq

In studies involving N-benzylbenzamide derivatives, molecular docking has been used to elucidate their mechanism of action. For example, derivatives have been docked into the colchicine (B1669291) binding site of tubulin to explore their potential as tubulin polymerization inhibitors. nih.gov Similarly, other benzamide derivatives have been studied for their interaction with targets like tyrosine kinase (PDB ID: 1M17) to rationalize their anticancer activity. jonuns.com The docking score, along with an analysis of key interactions (like hydrogen bonds and hydrophobic contacts with specific amino acid residues), helps in prioritizing compounds for further experimental testing. mdpi.com

Table 2: Example Molecular Docking Results for Benzamide Derivatives Against Tyrosine Kinase (PDB ID: 1M17) (Note: Data is for derivatives of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide to illustrate the application of the method.)

| Compound Derivative | Docking Score (MolDock Score) | Key Interacting Residues |

|---|---|---|

| 3c (2-hydroxybenzylidene) | -148.675 | Not specified |

| 3f (4-hydroxy-3-methoxybenzylidene) | -152.029 | Not specified |

Data sourced from a study on related benzamide derivatives to demonstrate the methodology. jonuns.com

Cheminformatics and Virtual Screening Methodologies

Cheminformatics involves the use of computational methods to analyze chemical data, which is essential for virtual screening—the process of computationally searching large libraries of compounds to identify potential drug candidates. f1000research.com

Virtual screening can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This approach uses the three-dimensional structure of the target receptor. Large compound libraries are docked into the active site, and compounds are ranked based on their predicted binding affinity. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the receptor structure is unknown, this method relies on the properties of known active compounds. A common LBVS technique is pharmacophore modeling, which defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This pharmacophore model is then used as a query to search for new molecules with a similar arrangement of features. mdpi.combiorxiv.org

For the N-benzyl benzamide class of compounds, a 3D pharmacophore model was successfully developed to identify melanogenesis inhibitors, demonstrating the utility of ligand-based approaches for this scaffold. nih.gov Such models are instrumental in designing new derivatives with improved potency and selectivity.

Applications and Functional Exploration of N Benzyl 2 Phenylbenzamide in Chemical Sciences

Role as Building Blocks and Intermediates in Organic Synthesis

N-benzylbenzamide and its analogues serve as crucial building blocks in the field of organic synthesis, particularly in the construction of heterocyclic compounds. Their utility as a synthetic intermediate is well-documented. For instance, derivatives such as 2-bromo(N-benzyl)benzamide are employed in copper-catalyzed reactions with various amines, like benzylamine (B48309), to synthesize 2,3-disubstituted quinazolinone derivatives. researchgate.net Quinazolinones are a class of compounds that have attracted significant interest due to their broad spectrum of biological and pharmacological activities. mdpi.com

The general utility of N-benzylbenzamide as a foundational molecule in medicinal chemistry is also recognized, where it serves as a starting material for developing new therapeutic agents. guidechem.com The core structure allows for systematic modifications to explore structure-activity relationships, making it a valuable platform for drug discovery and development. The transformation of the amide functional group, for example through reduction using agents like lithium aluminum hydride, can yield other important compounds such as dibenzylamine. pearson.com

Applications in Material Science (e.g., polymer chemistry, liquid crystals)

While direct applications of N-benzyl-2-phenylbenzamide in material science are not extensively documented, structurally related compounds have shown potential in this field. For example, N-benzyl-2-(4-phenylphenoxy)propanamide, which shares the N-benzyl amide core, has been explored for its utility in the development of functionalized polymers and other advanced materials. evitachem.com The rigid aromatic structures inherent in the benzamide (B126) framework can impart desirable thermal and mechanical properties to polymers. The potential for these molecules to be incorporated into polymer backbones or as pendant groups offers a route to materials with tailored functionalities. Further research is needed to fully explore the potential of this compound itself in polymer chemistry and the design of liquid crystals, where molecular shape and rigidity are critical parameters.

Use as Ligands or Organocatalysts in Catalysis

The benzamide moiety is a key structural feature in the field of asymmetric catalysis. While this compound itself is not typically used as a catalyst, the benzamide framework is integral to the design of substrates for certain organocatalytic reactions. For example, bifunctional organocatalysts bearing both a hydrogen-bond donor (like urea (B33335) or thiourea) and a hydrogen-bond acceptor (like a tertiary amine) can be used for the enantioselective synthesis of axially chiral benzamides. beilstein-journals.org In these reactions, the catalyst interacts with both the amide and phenolic moieties of 3-hydroxybenzamide (B181210) substrates through hydrogen bonding. beilstein-journals.org This multipoint recognition locks the substrate into a specific conformation within the transition state, enabling the enantioselective construction of the chiral axis. beilstein-journals.org This demonstrates the importance of the benzamide functional group in directing stereoselective transformations, a fundamental concept in modern catalysis.

Biological Probe Development and Mechanistic Studies (e.g., DNA Minor Groove Binding, Enzyme Inhibition, Antimicrobial Mechanisms)

The N-benzylbenzamide scaffold has been extensively investigated for its diverse biological activities, leading to its use in the development of biological probes and for studying the mechanisms of action of bioactive molecules.

DNA Minor Groove Binding Benzamides, and particularly polybenzamides, are a well-established class of molecules that can bind to the minor groove of duplex DNA. nih.govnih.gov These molecules are typically crescent-shaped, allowing them to fit snugly within the curvature of the minor groove, primarily at A·T-rich sequences. beilstein-journals.org The interaction is non-covalent, involving hydrogen bonds, van der Waals forces, and electrostatic interactions. beilstein-journals.org The N-benzylbenzamide structure can serve as a foundational element for more complex DNA-binding agents. By linking multiple benzamide units, ligands can be designed to target longer DNA sequences. nih.gov Furthermore, these DNA-binding scaffolds can be functionalized to carry other chemical moieties, such as alkylating agents like nitrogen mustards, to create targeted therapeutics that can covalently modify DNA, leading to enhanced cytotoxicity against cancer cells. nih.gov

Enzyme Inhibition Derivatives of N-benzylbenzamide have been identified as potent inhibitors of several key enzymes, highlighting their therapeutic potential, particularly in cancer and dermatology.

Tubulin Polymerization Inhibition: A series of novel N-benzylbenzamide derivatives has been synthesized and shown to be potent inhibitors of tubulin polymerization. nih.gov Mechanism studies revealed that these compounds bind to the colchicine (B1669291) binding site on tubulin, disrupting the formation of microtubules essential for cell division. nih.gov This anti-mitotic activity translates to significant antiproliferative effects against various cancer cell lines. One lead compound, 20b , exhibited IC₅₀ values in the low nanomolar range and also displayed potent anti-vascular activity. nih.gov Its water-soluble prodrug, the disodium (B8443419) phosphate (B84403) 20b-P , demonstrated significant tumor growth inhibition in mouse models without obvious toxicity. nih.gov

Tyrosinase Inhibition: N-benzylbenzamide derivatives containing hydroxyl groups have been identified as a new class of potent tyrosinase inhibitors. researchgate.netnih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and for use in cosmetics. One of the most effective compounds from a studied series, a derivative with four hydroxyl groups (compound 15 ), strongly inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase with an IC₅₀ value of 2.2 μM. nih.gov The structure-activity relationship studies indicated that the number and position of hydroxyl groups on the aromatic rings are critical for inhibitory activity. researchgate.net

| Enzyme Target | Compound Class/Example | Reported Activity (IC₅₀) | Mechanism/Significance |

|---|---|---|---|

| Tubulin | N-benzylbenzamide derivative (20b) | 12 - 27 nM | Binds to the colchicine site, inhibiting tubulin polymerization; potent antitumor and anti-vascular activity. nih.gov |

| Mushroom Tyrosinase | Tetrahydroxylated N-benzylbenzamide (15) | 2.2 µM | Inhibits the oxidation of L-DOPA; potential application in treating hyperpigmentation. nih.gov |

Antimicrobial Mechanisms N-phenyl benzamides have demonstrated efficacy as antimicrobial agents against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action appears to differ depending on the bacterial type, largely due to differences in cell wall structure. nih.gov

Gram-Positive Bacteria: These bacteria possess a thick cell wall that is not easily permeated. The antimicrobial activity of N-phenyl benzamides against Gram-positive targets is primarily driven by electrostatic interactions at the cell surface. nih.gov Quantitative structure-activity relationship (QSAR) models indicate that the electrophilicity index is a significant contributor, suggesting that electropositive groups on one benzene (B151609) ring and an electronegative group around the carbonyl oxygen enhance activity. nih.gov

Gram-Negative Bacteria: The cell wall of Gram-negative bacteria is thinner and more permeable, allowing molecules to enter the cell. nih.gov Consequently, the antimicrobial mechanism against these bacteria involves hydrophobic and steric interactions inside the cell. nih.gov QSAR studies show that hydrophobicity (logP) and molar refractivity are key factors. For optimal activity against Gram-negative targets, a hydrophobic group at the meta-position and a bulky group at the ortho-position of one of the phenyl rings are desirable. nih.gov

Supramolecular Chemistry and Self-Assembly Properties

The N-benzylbenzamide structure contains functional groups capable of forming directed, non-covalent interactions, which are the basis of supramolecular chemistry and self-assembly. The amide group itself is an excellent hydrogen bond donor (N-H) and acceptor (C=O). The crystal structure of a closely related compound, N-benzyl-2-hydroxybenzamide, provides insight into these properties. researchgate.net In this molecule, an intramolecular O—H⋯O hydrogen bond is formed between the 2-hydroxy substituent and the carbonyl oxygen atom. researchgate.net

More importantly, intermolecular N—H⋯O hydrogen bonds link adjacent molecules together, forming one-dimensional chains that extend along a crystallographic axis. researchgate.net These chains are further interconnected by weaker C—H⋯O hydrogen bonds, resulting in the formation of a larger, two-dimensional sheet-like structure. researchgate.net This hierarchical self-assembly from individual molecules into chains and then into sheets is a classic example of supramolecular organization driven by specific hydrogen bonding patterns inherent to the functionalized benzamide scaffold.

Future Directions and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. acs.orgescholarship.orgbeilstein-journals.org For a molecule like N-benzyl-2-phenylbenzamide, where experimental data is sparse, AI and ML can offer powerful predictive tools to guide research and circumvent extensive empirical screening.

Predictive Modeling and Synthesis Planning: Machine learning algorithms, trained on vast databases of chemical reactions, can predict the most efficient synthetic routes to this compound and its future derivatives. beilstein-journals.orgacs.org Computer-aided synthesis planning (CASP) tools can perform complex retrosynthetic analysis, breaking down the target molecule into readily available starting materials and suggesting optimal reaction conditions. acs.orgacs.orgunimib.it For instance, ML models can predict reaction yields and identify the most effective coupling reagents and solvents for amide bond formation, a critical step in synthesizing the target compound. beilstein-journals.orgacs.org Reinforcement learning models could be employed to discover generally applicable reaction conditions for a broad range of substrates related to this compound. scispace.com

De Novo Drug Design: Generative AI models can design novel derivatives of this compound with tailored properties. escholarship.orgfigshare.com By inputting desired parameters, such as target protein binding affinity or specific physicochemical properties, these algorithms can generate new molecular structures based on the this compound scaffold. This approach could rapidly identify derivatives with enhanced biological activity, paving the way for new therapeutic agents.

Data-Driven Optimization: Once initial synthesis and testing are underway, ML can accelerate the optimization process. Bayesian optimization and other active learning strategies can intelligently select the next set of experiments to perform, minimizing the number of reactions required to identify optimal conditions or the most potent molecular analogue. nih.govacs.orgnih.gov This is particularly valuable for low-data scenarios, which is currently the case for this compound. nih.gov

Below is a table illustrating how different AI/ML approaches could be applied to the study of this compound.

| AI/ML Application | Specific Goal for this compound | Potential Impact |

|---|---|---|

| Retrosynthesis Prediction | Identify novel and efficient synthetic pathways. | Reduces development time and cost. acs.orgnih.govresearchgate.net |

| Reaction Yield Prediction | Optimize reaction conditions for amide bond formation. | Maximizes material efficiency and reduces waste. acs.orgacs.org |

| Generative Molecular Design | Design new derivatives with predicted biological activity. | Accelerates hit-to-lead optimization in drug discovery. escholarship.org |

| Active Learning | Guide experimental design for structure-activity relationship (SAR) studies. | Minimizes resource expenditure in the lab. nih.gov |

Exploration of Novel Reactivity and Unconventional Transformations

The this compound structure contains multiple sites that could be targeted for novel chemical transformations, enabling the creation of diverse molecular architectures. Future research should focus on moving beyond traditional cross-coupling reactions to explore more innovative reactivity.

Late-Stage Functionalization (LSF): LSF is a powerful strategy in drug discovery that allows for the modification of complex molecules in the final steps of a synthesis. wikipedia.orgscispace.com Applying LSF to this compound could rapidly generate a library of analogues for biological screening. researchgate.net Techniques such as C-H activation could selectively introduce new functional groups onto the phenyl or benzyl (B1604629) rings, allowing for systematic exploration of structure-activity relationships without the need for de novo synthesis for each new compound. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to forge new bonds under environmentally friendly conditions. nih.gov This technology could enable previously inaccessible transformations on the this compound scaffold. For example, photoredox-catalyzed reactions could facilitate novel C-N bond formations or the introduction of complex functional groups that are incompatible with traditional thermal methods. escholarship.orgorganic-chemistry.orgscilit.com This approach is particularly well-suited for late-stage functionalization due to its high functional group tolerance. escholarship.org

Unconventional Bond Activations: Research could explore the selective activation of the typically robust amide bond within this compound. While challenging, methods for amide bond activation and subsequent functionalization would open up entirely new avenues for molecular diversification. Similarly, exploring the reactivity of N-centered amidyl radicals, potentially generated via photoredox catalysis, could lead to novel cyclization or addition reactions. beilstein-journals.orgscilit.com

Advancements in Asymmetric Synthesis and Chiral Recognition

The introduction of the bulky 2-phenyl group in this compound creates the potential for atropisomerism—a form of axial chirality arising from restricted rotation around a single bond. This is a feature of significant interest in medicinal chemistry, as different atropisomers of a drug can have vastly different biological activities.

Asymmetric Synthesis of Atropisomers: A key future direction would be the development of methods for the enantioselective synthesis of this compound atropisomers. beilstein-journals.orgacs.orgacs.org Strategies could involve using chiral catalysts, such as bifunctional organocatalysts or peptide-based catalysts, to control the stereochemistry during the key bond-forming step. beilstein-journals.orgnih.govacs.org Establishing synthetic routes to access enantiopure atropisomers is crucial for evaluating their individual pharmacological profiles. The synthesis of various C-N axially chiral amides has been an area of growing interest, and these methodologies could be adapted for the target molecule. nih.govthieme-connect.com

Chiral Recognition: Once chiral variants of this compound are synthesized, they can be used to develop novel chiral recognition systems. The amide group is an excellent hydrogen bond donor and acceptor, making it a key component in host-guest chemistry. Synthetic receptors incorporating the chiral this compound scaffold could be designed for the selective binding and sensing of other chiral molecules, such as amino acids or drug enantiomers. acs.orgnih.govresearchgate.netarkat-usa.org The stereospecific recognition of chiral molecules is fundamental to biological processes, and creating synthetic receptors that mimic this behavior is a significant goal in supramolecular chemistry. nih.gov

Development of Sustainable and Scalable Synthetic Processes

For any compound with therapeutic or material potential, the development of sustainable and scalable synthetic processes is paramount. Future research on this compound should prioritize green chemistry principles.

Flow Chemistry: Transitioning the synthesis of this compound from traditional batch processing to continuous flow chemistry offers numerous advantages. nih.gov Flow reactors can improve reaction efficiency, reduce reaction times, enhance safety by minimizing the volume of hazardous reagents at any given time, and facilitate easier scale-up. unimib.itresearchgate.net The formation of amide bonds, a key reaction in this context, has been successfully demonstrated in flow systems. nih.govrsc.org

Green Solvents and Catalysts: Emphasis should be placed on using environmentally benign solvents and replacing stoichiometric reagents with catalytic alternatives. For example, enzymatic methods using lipases in green solvents like cyclopentyl methyl ether have been developed for amide bond formation and could be explored for the synthesis of this compound. nih.gov Furthermore, developing photocatalytic methods that operate under mild conditions with low catalyst loading would significantly improve the sustainability of the synthesis.

| Synthetic Method | Key Advantages | Relevance to this compound |

|---|---|---|

| Traditional Batch Synthesis | Well-established, suitable for initial lab-scale discovery. | Initial synthesis and proof-of-concept. |

| Continuous Flow Chemistry | Enhanced safety, improved efficiency, easy scalability. unimib.it | Development of a scalable and industrially viable process. |

| Biocatalysis (Enzymatic) | High selectivity, mild conditions, environmentally friendly. nih.govrsc.org | A green chemistry approach for sustainable production. |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity, high functional group tolerance. nih.govorganic-chemistry.org | Enables late-stage functionalization and synthesis of complex derivatives. |

Interdisciplinary Convergence in Chemical Biology and Materials Research

The N-benzylbenzamide scaffold is not only relevant to medicine but also holds promise in other scientific domains. Future research should actively seek interdisciplinary collaborations to explore these possibilities.

Chemical Biology: N-benzylbenzamide derivatives have been identified as inhibitors of various enzymes, such as tyrosinase. nih.govresearchgate.netsigmaaldrich.com The unique structure of this compound could be leveraged to design specific probes or inhibitors for studying protein-protein interactions or targeting specific enzymes. acs.org For example, benzamide (B126) derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, suggesting a potential avenue for developing new antimicrobial agents. mdpi.comnih.gov The compound could serve as a starting point for developing chemical tools to investigate biological pathways or as a lead for novel therapeutics. guidechem.comresearchgate.net

Materials Science: The rigid, aromatic structure of this compound, combined with the hydrogen-bonding capability of the amide group, makes it an interesting building block for novel materials. Research could explore its incorporation into polymers to create materials with specific thermal or mechanical properties. The potential for atropisomerism could also be exploited to create chiral polymers with unique optical or recognition properties. The development of new polymers and materials with amide linkages is an active area of research where this compound could contribute.

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-benzylbenzamide |

| Cyclopentyl methyl ether |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-benzyl-2-phenylbenzamide derivatives?

- Methodology : A robust approach involves coupling benzylamine with 2-phenylbenzoyl chloride under anhydrous conditions using pyridine as a base in dichloromethane (CH₂Cl₂). Catalytic hydrogenation (e.g., Pd/C, H₂) may be employed to reduce intermediates . For functionalization, TIPSCl (triisopropylsilyl chloride) or acyl chlorides can introduce protective groups or extend the molecular scaffold .

- Example Protocol :

| Reagent | Role | Conditions |

|---|---|---|

| 2-Phenylbenzoyl chloride | Electrophile | CH₂Cl₂, 0°C → RT |

| Benzylamine | Nucleophile | Pyridine, 1–2 h |

| Pd/C | Catalyst (reduction) | H₂, MeOH, RT, 18 h |

Q. How should researchers characterize the crystallographic structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) remains the gold standard. Use SHELXL for refinement and WinGX/ORTEP-3 for graphical representation . Key parameters to report: bond angles, torsional deviations, and hydrogen-bonding networks. For polymorphic variations, compare unit-cell parameters with existing data (e.g., CCDC entries) .

Q. What safety and handling protocols are critical for this compound?

- Guidelines : Avoid inhalation (S22) and skin contact (S24/25). Use fume hoods during synthesis and store in airtight containers at 4°C. Toxicity data should be cross-referenced with NIST or EPA DSSTox entries for occupational exposure limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

- Methodology : Discrepancies (e.g., NMR vs. XRD bond lengths) require iterative validation:

Confirm sample purity via HPLC or GC-MS.

Re-examine XRD refinement parameters (e.g., thermal displacement factors in SHELXL) .

Use DFT calculations (B3LYP/6-31G*) to model electronic environments and compare with experimental data .

- Case Study : In fluorinated analogs, steric hindrance may distort NMR-observed conformers versus XRD solid-state structures .

Q. What strategies optimize structure-activity relationship (SAR) studies for bioactive this compound analogs?

- Methodology :

- Functional Group Variation : Introduce electron-withdrawing groups (e.g., -CF₃, -CN) at the benzamide para-position to enhance binding affinity .

- Bioisosteric Replacement : Replace phenyl rings with thiazolo[5,4-b]pyridine to improve metabolic stability .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with target engagement (e.g., kinase inhibition) .

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

- Troubleshooting Framework :

Intermediate Stability : Monitor by TLC or in-situ IR. Protect amine groups with Boc/TIPS during coupling .

Catalytic Efficiency : Screen Pd/C vs. Pd(OAc)₂ for hydrogenation steps .

Solvent Optimization : Replace CH₂Cl₂ with THF for sterically hindered reactions .

Data Analysis and Reporting Standards

Q. What statistical methods are recommended for analyzing biological activity data across analogs?

- Guidelines :

- Use IC₅₀/EC₅₀ values with 95% confidence intervals from dose-response curves.

- Apply ANOVA to compare group means, followed by post-hoc Tukey tests for SAR significance .

- Report R² values for QSAR models to validate predictive power .

Q. How should crystallographic data be archived to ensure reproducibility?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.